molecular formula C12H7NO2 B8339538 3-Hydroxy-indeno[1,2-b]pyridin-5-one

3-Hydroxy-indeno[1,2-b]pyridin-5-one

Cat. No.: B8339538
M. Wt: 197.19 g/mol
InChI Key: SMEICBCXWKSRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-indeno[1,2-b]pyridin-5-one is a useful research compound. Its molecular formula is C12H7NO2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

3-hydroxyindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C12H7NO2/c14-7-5-10-11(13-6-7)8-3-1-2-4-9(8)12(10)15/h1-6,14H

InChI Key

SMEICBCXWKSRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=N3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 3-methoxy-indeno[1,2-b]pyridin-5-one (0.545 g) and pyridinium chloride (5.89 g) were mixed with pyridine (1.0 ml). The reaction mixture was stirred with heating at 180° C. for 30 min while evaporating pyridine, and further stirred with heating at 200° C. for 4 hr. The mixture was cooled to room temperature, water was added and the mixture was stirred for 30 min. This slurry was filtered, and the obtained solid was dried under reduced pressure to give the title compound (0.054 g). The obtained solid was used for the next reaction without further purification.
Quantity
0.545 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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